1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine
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Description
The compound “1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyridopyrimidine . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have shown a therapeutic interest or have already been approved for use as therapeutics .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3 . The reaction intermediates are the chemical equivalents of 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl)formamidines .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidines include Vilsmeier amidination, imination reactions, and the sequential intermolecular heterocyclization .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways downstream of EGFR, leading to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound’s action on EGFR-TK affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, differentiation, and survival . By inhibiting EGFR-TK, the compound disrupts this pathway, leading to decreased cell proliferation and increased apoptosis .
Result of Action
The compound’s action results in significant anti-proliferative activity against cancer cell lines . Specifically, it has been shown to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .
Properties
IUPAC Name |
4-[1-(4-methylphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-3-5-13(6-4-12)22-16-14(11-18-22)15(19-17(20-16)24-2)21-7-9-23-10-8-21/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRGQKWWOLUGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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